

# 3-methyl-1,2-butadienone physical and chemical properties

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## Compound of Interest

Compound Name: 1,2-Butadienone, 3-methyl-

Cat. No.: B15446486

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## In-depth Technical Guide: 3-methyl-1,2-butadienone

Disclaimer: Information regarding the specific compound 3-methyl-1,2-butadienone is not readily available in the public domain. This guide has been compiled based on the general physical and chemical properties of related compounds, specifically allenyl ketones. The synthesis protocols and experimental data presented are hypothetical and intended for informational purposes for researchers, scientists, and drug development professionals.

## Introduction

3-methyl-1,2-butadienone is an organic molecule containing both a ketone functional group and a cumulated diene (an allene). The presence of these two reactive moieties in close proximity suggests that it would be a highly reactive and potentially unstable compound. Allenyl ketones are recognized as valuable synthetic intermediates due to their electrophilic nature, which allows for various nucleophilic additions and cyclization reactions.<sup>[1]</sup> This guide provides a theoretical overview of the expected properties, a plausible synthetic approach, and the anticipated reactivity of 3-methyl-1,2-butadienone.

## Predicted Physical and Chemical Properties

The physical and chemical properties of 3-methyl-1,2-butadienone have been estimated based on the known properties of other ketones and allenic compounds. These values should be

considered theoretical.

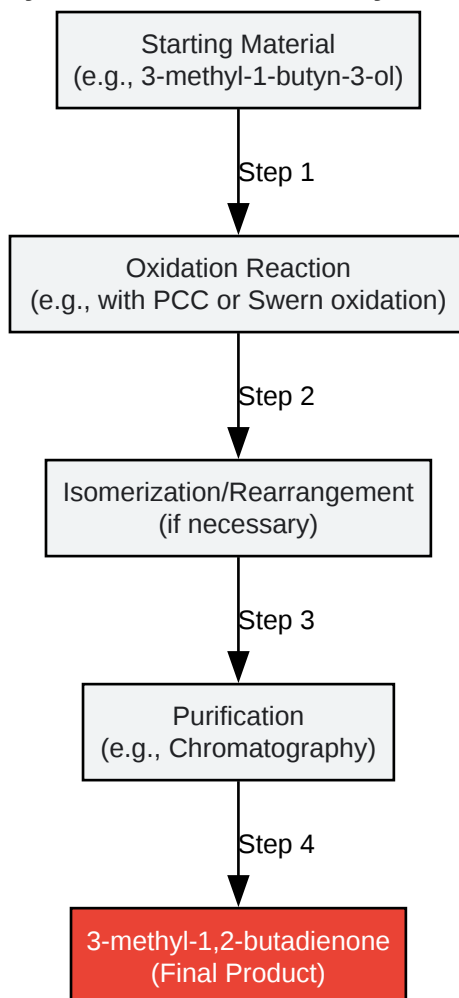
Property	Predicted Value
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O
Molecular Weight	82.10 g/mol
Appearance	Expected to be a colorless to pale yellow liquid
Boiling Point	Estimated to be higher than corresponding alkanes due to the polarity of the carbonyl group, but lower than corresponding alcohols as it cannot hydrogen bond with itself.
Solubility	Likely soluble in organic solvents. Lower molecular weight ketones exhibit some water solubility.
Stability	Expected to be unstable and prone to polymerization or rearrangement.

## Hypothetical Synthesis

While a specific synthesis for 3-methyl-1,2-butadienone is not documented, a plausible route could involve the oxidation of a corresponding homopropargyl alcohol. Another potential method is the dehydration of a suitable  $\beta$ -ketoester, which has been shown to produce allenyl esters.<sup>[2]</sup> A generalized workflow for a potential synthesis is outlined below.

## Proposed Synthetic Workflow

## Hypothetical Synthesis of 3-methyl-1,2-butadienone



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Caption: Hypothetical synthesis workflow for 3-methyl-1,2-butadienone.

## Expected Reactivity

The reactivity of 3-methyl-1,2-butadienone is dictated by the electrophilic nature of the carbonyl group and the unique electronic properties of the allene moiety.

- **Nucleophilic Addition:** The carbonyl carbon is expected to be highly susceptible to attack by nucleophiles.
- **Cyclization Reactions:** Allenyl ketones are known to undergo cycloisomerization to form furan rings, often catalyzed by transition metals.[3]

- Nazarov Cyclization: As an allenyl vinyl ketone, it could potentially undergo Nazarov cyclization reactions.[\[4\]](#)
- Polymerization: The conjugated system may be prone to polymerization, especially under acidic or basic conditions or upon exposure to light.

## Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for 3-methyl-1,2-butadienone based on general data for ketones and allenyl systems.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Spectroscopy	Predicted Characteristics
IR (Infrared)	Strong C=O stretch around 1680-1700 cm <sup>-1</sup> . Allene C=C=C stretch around 1950 cm <sup>-1</sup> .
<sup>1</sup> H NMR (Proton NMR)	Signals for the methyl protons and the vinyl protons of the allene. The protons alpha to the carbonyl would be deshielded.
<sup>13</sup> C NMR (Carbon NMR)	A signal for the carbonyl carbon in the range of 190-215 ppm. Signals for the sp <sup>2</sup> and sp hybridized carbons of the allene.
MS (Mass Spectrometry)	A molecular ion peak would be expected. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group (α-cleavage) and potentially a McLafferty rearrangement if a gamma-hydrogen is present. <a href="#">[8]</a>

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and handling of 3-methyl-1,2-butadienone are not available in published literature. Any attempt to synthesize this compound should be approached with caution, assuming it to be highly reactive and potentially unstable. Standard laboratory safety procedures for handling reactive chemicals should be strictly followed.

## Signaling Pathways and Biological Activity

There is no information available in scientific literature regarding any biological activity or involvement in signaling pathways for 3-methyl-1,2-butadienone.

## Conclusion

3-methyl-1,2-butadienone represents a theoretically interesting but practically uncharacterized molecule. Its synthesis and isolation would likely be challenging due to its inherent reactivity. However, if successfully synthesized, it could serve as a versatile intermediate for the construction of more complex molecular architectures, particularly heterocyclic compounds like furans. Further computational and experimental research would be necessary to validate the predicted properties and explore the synthetic utility of this compound.

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